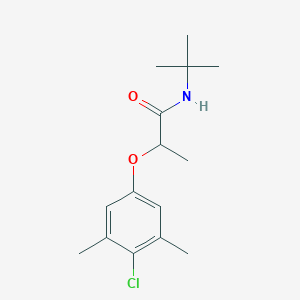

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide

Description

N-tert-Butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide is a synthetic auxin analog featuring a 4-chloro-3,5-dimethylphenoxy backbone linked to a propanamide moiety with a bulky tert-butyl substituent. This structural design aligns with synthetic auxin agonists that mimic natural plant hormones like indole-3-acetic acid (IAA) but with enhanced stability and bioavailability .

Properties

IUPAC Name |

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-9-7-12(8-10(2)13(9)16)19-11(3)14(18)17-15(4,5)6/h7-8,11H,1-6H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVXPQJVUVCGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with tert-butylamine and 2-bromopropanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted phenoxypropanamides.

Scientific Research Applications

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide is widely used in scientific research due to its diverse applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biological processes and interactions at the molecular level.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The 4-chloro-3,5-dimethylphenoxy group is a critical pharmacophore shared among several synthetic auxins and growth regulators. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Bioactivity and Stability

- Acetic Acid Derivative (602-UC) : Demonstrated efficacy in promoting hypocotyl elongation, attributed to its structural mimicry of natural auxins . However, its carboxylic acid group may limit stability under physiological conditions compared to amide derivatives.

- Amide Derivatives : The replacement of the carboxylic acid with an amide group (e.g., compound 602, target compound) likely enhances metabolic stability and prolongs activity. For example, the tert-butyl group in the target compound may increase lipophilicity, improving tissue penetration .

Solubility and Formulation

- The acetic acid derivative (602-UC) shows moderate solubility in aqueous buffers when pre-dissolved in ethanol, but aqueous solutions are unstable beyond 24 hours .

- Amide derivatives, including the target compound, are expected to exhibit better solubility in organic solvents (e.g., DMSO, ethanol) but may require formulation optimization for field applications.

Biological Activity

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13H18ClNO2. The compound features a tert-butyl group and a chlorophenoxy moiety, which are critical for its biological activity. The synthesis typically involves the reaction of 4-chlorophenol with tert-butylamine and 2-bromopropionyl chloride through nucleophilic substitution mechanisms.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The minimum inhibitory concentration (MIC) values for some derivatives have shown promising results, suggesting effective inhibition at low concentrations .

Antifungal Activity

The compound has also been explored for antifungal properties. It demonstrated activity against fluconazole-resistant strains of Candida albicans, with MIC values ranging from 4 to 16 μg/mL. Such findings highlight its potential as a therapeutic agent in treating resistant fungal infections .

The mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the tert-butyl group enhances hydrophobicity, improving membrane penetration and stability against metabolic processes .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various compounds, this compound was found to inhibit MRSA with an MIC value of 4 μg/mL. This suggests that the compound could be a viable candidate for further development as an antibiotic .

Case Study 2: Antifungal Resistance

Another study focused on the antifungal activity against resistant strains of C. albicans. The compound showed effective inhibition at concentrations lower than those required for standard antifungals, indicating its potential utility in overcoming resistance mechanisms in fungal pathogens .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propan |

Q & A

Q. What are the common synthetic routes for N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting 4-chloro-3,5-dimethylphenol with a tert-butyl-containing acyl chloride derivative under basic conditions (e.g., using K₂CO₃ or NaH). Reaction optimization includes controlling temperature (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to favor the desired product. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic proton environment, tert-butyl group (δ ~1.2 ppm), and amide linkage (δ ~6.5–8.0 ppm for NH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₂₁ClNO₂, MW 281.79 g/mol) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers assess the purity and stability of this compound under various conditions?

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks. Monitor degradation via HPLC and track changes in melting point .

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition profiles .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Quantum mechanical calculations (e.g., DFT) model reaction pathways, such as amide bond hydrolysis or phenoxy group substitution. Tools like Gaussian or ORCA predict transition states and activation energies. Coupling computational results with experimental validation (e.g., ICReDD’s reaction path search methods) reduces trial-and-error experimentation .

Q. What experimental design strategies optimize the synthesis yield and selectivity?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example:

- Central Composite Design : Identifies optimal conditions for maximizing yield.

- Response Surface Methodology : Maps interactions between variables (e.g., pH and reaction time). Statistical software (Minitab, JMP) analyzes data to prioritize influential factors .

Q. How can contradictions in reported biological activities of derivatives be resolved?

Contradictions may arise from impurities, assay variability, or structural analogs. Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cytotoxicity) .

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., tert-butyl vs. methyl groups) using crystallographic data (e.g., Acta Crystallographica reports) .

- Batch Consistency Checks : Ensure purity >95% via NMR and LC-MS to rule out impurity-driven artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.